molecular formula C16H22ClNO3 B13203284 tert-Butyl 4-(2-chlorophenyl)-3-hydroxypiperidine-1-carboxylate

tert-Butyl 4-(2-chlorophenyl)-3-hydroxypiperidine-1-carboxylate

Cat. No.: B13203284
M. Wt: 311.80 g/mol
InChI Key: RKAWOPJYMZAXKR-UHFFFAOYSA-N
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Description

tert-Butyl 4-(2-chlorophenyl)-3-hydroxypiperidine-1-carboxylate is a piperidine derivative featuring a tert-butyl carbamate group at position 1, a hydroxyl group at position 3, and a 2-chlorophenyl substituent at position 4. This compound is structurally related to intermediates in pharmaceutical synthesis, particularly in kinase inhibitors and CNS-targeting molecules. Its key structural elements influence solubility, stability, and biological interactions.

Properties

Molecular Formula

C16H22ClNO3

Molecular Weight

311.80 g/mol

IUPAC Name

tert-butyl 4-(2-chlorophenyl)-3-hydroxypiperidine-1-carboxylate

InChI

InChI=1S/C16H22ClNO3/c1-16(2,3)21-15(20)18-9-8-12(14(19)10-18)11-6-4-5-7-13(11)17/h4-7,12,14,19H,8-10H2,1-3H3

InChI Key

RKAWOPJYMZAXKR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)O)C2=CC=CC=C2Cl

Origin of Product

United States

Preparation Methods

Epoxide Ring-Opening Approach

A prominent method involves the oxidation of a 4-methylenepiperidine precursor to form an epoxide intermediate, followed by nucleophilic ring-opening with phenolic compounds bearing the aryl substituent.

  • Step 1 : Oxidation of 4-methylenepiperidine using meta-chloroperoxybenzoic acid (mCPBA) to yield the epoxide.
  • Step 2 : Nucleophilic ring-opening of the epoxide with 2-chlorophenol or related phenols to introduce the 2-chlorophenyl group at the 4-position.
  • Step 3 : Boc protection of the piperidine nitrogen using di-tert-butyl dicarbonate (Boc2O).
  • Step 4 : Subsequent deprotection or further functionalization as required.

This method is supported by analogous syntheses of 4-hydroxypiperidine derivatives reported in recent studies, demonstrating efficient introduction of hydroxyl and aryl groups with good yields.

Reductive Amination and Alkylation Routes

Alternative strategies involve:

  • Starting from tert-butyl 4-aminopiperidine-1-carboxylate, which is Boc-protected piperidine with a free amino group.
  • Coupling with 2-chlorobenzaldehyde via reductive amination using sodium cyanoborohydride (NaCNBH3) to form the 4-(2-chlorophenyl) substituent.
  • Hydroxylation at the 3-position can be introduced either before or after this step by selective oxidation or nucleophilic substitution.
  • Final purification and characterization yield the target compound.

Carbamate Protection and Hydrochloride Salt Formation

  • The nitrogen atom is protected by reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
  • For further transformations or purification, the Boc group can be removed under acidic conditions (e.g., trifluoroacetic acid).
  • Hydrochloride salt formation of 4-hydroxypiperidine derivatives is achieved by treatment with hydrogen chloride in 1,4-dioxane at room temperature, yielding high purity products.

General Synthetic Scheme (Summary)

Step Reaction Type Reagents/Conditions Outcome
1 Epoxidation mCPBA, solvent (e.g., dichloromethane), 0°C to RT Epoxide intermediate
2 Nucleophilic ring-opening 2-Chlorophenol, base, solvent 4-(2-Chlorophenyl)-3-hydroxypiperidine
3 Boc Protection Di-tert-butyl dicarbonate, triethylamine, solvent tert-Butyl carbamate protected amine
4 Reductive amination (alt.) 2-Chlorobenzaldehyde, NaCNBH3, solvent Substituted piperidine with aryl group
5 Deprotection/Salification Trifluoroacetic acid or HCl in dioxane Free amine or hydrochloride salt

Stock Solution Preparation and Formulation Data

For experimental and pharmacological applications, preparation of stock solutions is critical. Data from GlpBio provide precise volumes for preparing stock solutions of tert-butyl 4-(tert-butyl)-3-hydroxypiperidine-1-carboxylate, which can be adapted for the 2-chlorophenyl substituted analog with molecular weight adjustments.

Amount of Compound (mg) Volume for 1 mM (mL) Volume for 5 mM (mL) Volume for 10 mM (mL)
1 3.8855 0.7771 0.3885
5 19.4274 3.8855 1.9427
10 38.8547 7.7709 3.8855

Preparation notes:

  • Use batch-specific molecular weight.
  • Dissolve initially in DMSO to prepare a master stock.
  • Dilute stepwise with PEG300, Tween 80, and water or corn oil for in vivo formulations.
  • Ensure clarity after each solvent addition by vortexing, ultrasound, or mild heating.

Research Findings and Applications

  • The compound serves as a key intermediate in pharmaceutical development targeting neurological disorders and cancer therapeutics.
  • It is used in neuropharmacology to understand drug interactions with central nervous system receptors.
  • Analytical chemistry employs this compound as a standard for quality control.
  • Biochemical research explores its interaction with biological systems to identify new therapeutic targets.
  • The compound's preparation methods have been optimized for yield, stereoselectivity, and functional group compatibility.

Summary and Recommendations

The preparation of tert-Butyl 4-(2-chlorophenyl)-3-hydroxypiperidine-1-carboxylate involves well-established synthetic organic chemistry techniques such as epoxidation, nucleophilic ring-opening, reductive amination, and Boc protection. The choice of method depends on available starting materials and desired stereochemistry. Careful control of reaction conditions and purification steps ensures high purity and yield.

For researchers aiming to synthesize this compound:

  • Consider the epoxide ring-opening approach for direct introduction of the hydroxyl and aryl groups.
  • Use reductive amination for flexible introduction of aryl substituents.
  • Employ Boc protection for nitrogen to facilitate handling and further functionalization.
  • Follow precise formulation protocols for biological assays.

Chemical Reactions Analysis

tert-Butyl 4-(2-chlorophenyl)-3-hydroxypiperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo reduction reactions to convert the chlorophenyl group to a phenyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

    Esterification: The carboxylate group can react with alcohols to form esters under acidic conditions.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-Butyl 4-(2-chlorophenyl)-3-hydroxypiperidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs for treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(2-chlorophenyl)-3-hydroxypiperidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Structural Features

The table below highlights structural differences and similarities among piperidine-based carboxylates:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents on Piperidine Ring Key Functional Groups CAS Number Reference
tert-Butyl 4-(2-chlorophenyl)-3-hydroxypiperidine-1-carboxylate (Target) C₁₆H₂₂ClNO₃ ~311.81 (inferred) 2-chlorophenyl at C4, -OH at C3 tert-butyl carbamate, hydroxyl Not provided N/A
trans (±) tert-Butyl 4-(4-chlorophenyl)-3-hydroxypiperidine-1-carboxylate C₁₆H₂₂ClNO₃ 311.81 4-chlorophenyl at C4, -OH at C3 tert-butyl carbamate, hydroxyl 188861-32-7
tert-Butyl 4-(3,4-dimethylphenyl)-3-hydroxypiperidine-1-carboxylate C₁₈H₂₇NO₃ 305.41 3,4-dimethylphenyl at C4, -OH at C3 tert-butyl carbamate, hydroxyl 1955560-61-8
tert-Butyl 4-(4-methylphenyl)piperidine-1-carboxylate C₁₇H₂₅NO₂ 275.39 4-methylphenyl at C4, no hydroxyl tert-butyl carbamate 732275-92-2
tert-Butyl 4-(6-chloro-3-nitropyridin-2-yl)piperazine-1-carboxylate C₁₄H₂₀ClN₃O₄ 329.78 6-chloro-3-nitropyridyl at C4 (piperazine) tert-butyl carbamate, nitro group 474330-06-8

Key Observations:

  • Hydroxyl Group: The presence of -OH at C3 enhances hydrogen-bonding capacity, increasing polarity compared to non-hydroxylated analogs like tert-butyl 4-(4-methylphenyl)piperidine-1-carboxylate .
  • Molecular Weight : Bulky substituents (e.g., 3,4-dimethylphenyl in ) increase molecular weight but may reduce solubility.

Physicochemical Properties

  • Solubility: Hydroxyl-containing analogs (target compound, ) are more polar and likely more soluble in polar solvents than non-hydroxylated derivatives (e.g., ).
  • Lipophilicity : The tert-butyl group enhances lipophilicity across all compounds, favoring membrane permeability.
  • Stereochemistry : The trans configuration in underscores the importance of stereochemistry in biological activity, suggesting similar considerations for the target compound.

Research Findings and Data Gaps

  • Crystallography : Analogs like and have resolved crystal structures (R factor = 0.043 in ), but data for the target compound is lacking.
  • Biological Data : While reports bioactivity for pyrazolopyrimidine derivatives, the target compound’s specific efficacy remains unstudied.

Biological Activity

Tert-butyl 4-(2-chlorophenyl)-3-hydroxypiperidine-1-carboxylate is a synthetic compound belonging to the piperidine class, characterized by its unique structural features that include a tert-butyl group, a chlorophenyl moiety, and a hydroxyl group. This compound has garnered attention in medicinal chemistry and pharmacology due to its potential biological activities, particularly in the realms of antimicrobial and anticancer research.

  • IUPAC Name : this compound
  • Molecular Formula : C16H22ClNO3
  • Molecular Weight : 307.81 g/mol
  • CAS Number : 951624-09-2

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The hydroxyl group and the chlorophenyl substituent are believed to play significant roles in mediating these interactions, potentially leading to the inhibition of various enzymes or receptors involved in disease pathways.

Antimicrobial Activity

Research has indicated that piperidine derivatives, including this compound, exhibit notable antimicrobial properties. A study conducted on related compounds demonstrated that modifications in the piperidine structure can enhance antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli .

CompoundActivityPathogen
This compoundModerateStaphylococcus aureus
Tert-butyl 3-(4-fluorophenyl)-3-hydroxypiperidine-1-carboxylateStrongE. coli

Anticancer Potential

The compound's anticancer potential has been explored through various assays. In vitro studies have shown that it can induce apoptosis in cancer cell lines by activating apoptotic pathways and inhibiting cell proliferation . The mechanism involves modulation of key signaling pathways such as the Akt/Nrf2 pathway, which plays a critical role in cellular responses to oxidative stress.

Case Studies

  • Neuroprotective Effects :
    • A related compound, LX009 (which shares structural similarities), was evaluated for neuroprotective effects against oxidative stress induced by oxygen-glucose deprivation. Results indicated that LX009 significantly reduced cell apoptosis and oxidative stress markers in neuronal cells, suggesting potential therapeutic applications for neurodegenerative diseases .
  • Inhibition of PD-L1 :
    • Research into small molecule inhibitors targeting the PD-1/PD-L1 axis has highlighted similar compounds with piperidine structures showing promise in immunotherapy. These compounds inhibit the PD-L1 protein, thereby enhancing T-cell responses against tumors .

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